molecular formula C18H20ClNO2 B14959650 2-(4-chlorophenoxy)-N-(2-ethylphenyl)-2-methylpropanamide

2-(4-chlorophenoxy)-N-(2-ethylphenyl)-2-methylpropanamide

Cat. No.: B14959650
M. Wt: 317.8 g/mol
InChI Key: GLLGLLGZPUBHJD-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-ethylphenyl)-2-methylpropanamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group and an ethylphenyl group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-ethylphenyl)-2-methylpropanamide typically involves the reaction of 4-chlorophenol with 2-ethylphenylamine in the presence of a suitable catalyst. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-chlorophenol is replaced by the amine group of 2-ethylphenylamine. The resulting intermediate is then reacted with 2-methylpropanoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-ethylphenyl)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-ethylphenyl)-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-ethylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2-methylphenyl)-2-methylpropanamide
  • 2-(4-chlorophenoxy)-N-(2-ethylphenyl)-2-ethylpropanamide
  • 2-(4-bromophenoxy)-N-(2-ethylphenyl)-2-methylpropanamide

Uniqueness

2-(4-chlorophenoxy)-N-(2-ethylphenyl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(2-ethylphenyl)-2-methylpropanamide

InChI

InChI=1S/C18H20ClNO2/c1-4-13-7-5-6-8-16(13)20-17(21)18(2,3)22-15-11-9-14(19)10-12-15/h5-12H,4H2,1-3H3,(H,20,21)

InChI Key

GLLGLLGZPUBHJD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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